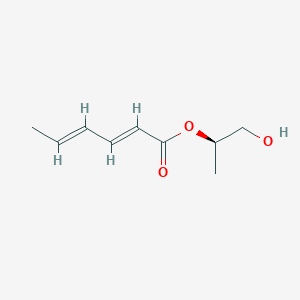
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)-, also known as Sorbic Acid, is a commonly used food preservative. It is a natural organic compound that is synthesized from the berries of the mountain ash tree. Sorbic Acid is widely used in the food industry as a preservative due to its antimicrobial properties. Apart from its use as a food preservative, Sorbic Acid has also been studied for its potential applications in scientific research.
Mechanism of Action
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid works by inhibiting the growth of bacteria and fungi. It does this by disrupting the cell membrane of the microorganisms, which leads to cell death. 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to use and has a wide range of applications. However, there are also limitations to the use of 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid in lab experiments. It can be toxic in high concentrations and may interfere with the results of certain assays.
Future Directions
There are a number of future directions for the study of 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid. One area of research is the development of new applications for 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid in the food industry. Another area of research is the development of new cancer treatments based on 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid. Additionally, there is potential for the development of new antimicrobial agents based on 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid. Overall, 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid is synthesized from the berries of the mountain ash tree. The berries are harvested, crushed, and the juice is extracted. The juice is then treated with potassium hydroxide to form the potassium salt of sorbic acid. The potassium salt is then treated with sulfuric acid to form sorbic acid.
Scientific Research Applications
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid has been studied for its potential applications in scientific research. It has been found to have antimicrobial properties and has been used to inhibit the growth of bacteria and fungi. 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid has also been studied for its potential use in cancer research. It has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells.
properties
CAS RN |
132682-65-6 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[(2R)-1-hydroxypropan-2-yl] (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-9(11)12-8(2)7-10/h3-6,8,10H,7H2,1-2H3/b4-3+,6-5+/t8-/m1/s1 |
InChI Key |
RPQCPPFYBQCYNB-IUNRWVRJSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)O[C@H](C)CO |
SMILES |
CC=CC=CC(=O)OC(C)CO |
Canonical SMILES |
CC=CC=CC(=O)OC(C)CO |
synonyms |
[(2R)-1-hydroxypropan-2-yl] (2E,4E)-hexa-2,4-dienoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



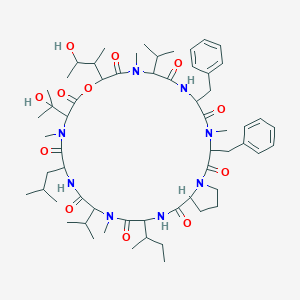

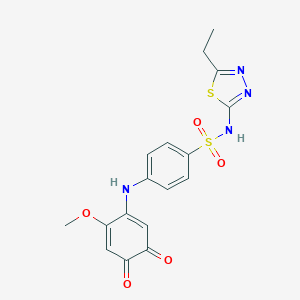
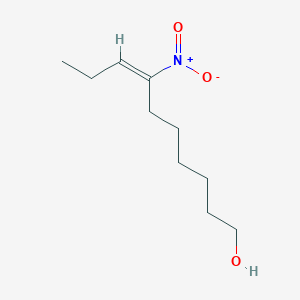
![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
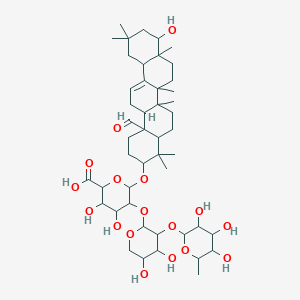
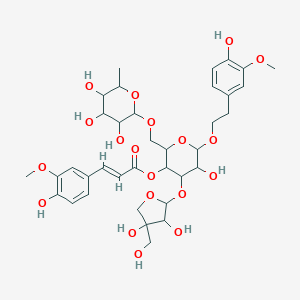

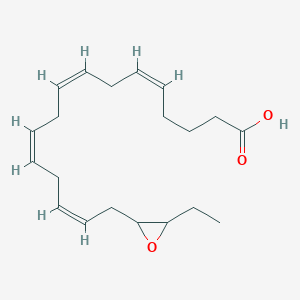


![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)